6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 6-bromo-1H-benzo[d]imidazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete methylation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 6-substituted benzimidazole derivatives.
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Scientific Research Applications
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the methyl group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-benzo[d]imidazole: Lacks the methyl group, which can affect its reactivity and biological activity.
1-Methyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Methyl-1H-benzo[d]imidazole: A different substitution pattern that can lead to varied biological activities.
Uniqueness
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both the bromine atom and the methyl group, which can enhance its reactivity and potential applications in various fields. The combination of these substituents can lead to unique chemical and biological properties not observed in similar compounds.
Biological Activity
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of anticancer, antiviral, and antimicrobial therapies. This article reviews the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 227.06 g/mol
- CAS Number : 305790-48-1
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial in modulating metabolic pathways involved in cancer progression and microbial resistance .
- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind effectively to various receptors, influencing cellular signaling pathways .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Exhibits cytotoxic effects against several cancer cell lines. |
Antiviral | Potential antiviral effects have been noted in preliminary studies. |
Antimicrobial | Demonstrates antibacterial and antifungal properties against various pathogens. |
Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers .
Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 0.025 mg/mL for S. aureus and 0.035 mg/mL for E. coli, indicating strong antibacterial activity .
Comparative Studies
Comparative studies with similar compounds such as 6-Bromo-1H-benzo[d]imidazole and 1-Methyl-1H-benzo[d]imidazol-2(3H)-one highlighted the enhanced biological activity conferred by the bromine atom and methyl group in this compound. These modifications significantly improved binding affinity to target proteins involved in cancer proliferation .
Properties
IUPAC Name |
5-bromo-3-methyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHBMNNVRGWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305790-48-1 | |
Record name | 6-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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